molecular formula C14H23NO6S B2455249 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1373028-36-4

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2455249
CAS No.: 1373028-36-4
M. Wt: 333.4
InChI Key: MDKMSKUZSXKMOO-UHFFFAOYSA-N
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Description

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a six-membered ring, which is fused to a nitrogen-containing spirocyclic system. The presence of the tert-butyl ester group adds to its chemical stability and reactivity.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-7-5-14(6-8-15)10(11(16)17)4-9-22(14,19)20/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKMSKUZSXKMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which undergo a series of transformations such as cyclization, esterification, and oxidation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The sulfur atom plays a crucial role in its reactivity, enabling the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
  • 2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decan-2-yl]acetic acid

Uniqueness

Compared to similar compounds, 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid is unique due to the presence of the sulfur atom in its structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid , also referred to as a spirocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and applications.

  • Molecular Formula : C11H19NO6S
  • Molecular Weight : 293.34 g/mol
  • CAS Number : 2230802-48-7

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has shown affinity for sigma receptors, which are implicated in several neurobiological processes.

2. Receptor Binding Studies

Research indicates that derivatives of the spirocyclic structure exhibit significant binding affinity for sigma receptors:

  • A related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, with a notable selectivity for σ2 receptors and the vesicular acetylcholine transporter, suggesting potential applications in neurological disorders and tumor imaging .

3. Antitumor Activity

In vivo studies utilizing small animal PET imaging have shown that compounds similar to 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane can accumulate in tumor tissues, indicating their potential as radiotracers for tumor imaging . The treatment with haloperidol significantly reduced this accumulation, further supporting the role of sigma receptors in tumor targeting.

Case Study 1: Sigma Receptor Ligands

A study explored a series of piperidine compounds related to this spirocyclic structure as sigma receptor ligands. The findings suggested that these compounds could be developed into therapeutic agents for conditions such as depression and schizophrenia due to their modulatory effects on neurotransmitter systems .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on the synthesis of difluoroalkylated derivatives of azaspiro compounds, which included the target compound. These derivatives showed promising antitumor properties and were evaluated for their biological activity against various cancer cell lines, demonstrating significant cytotoxic effects .

Data Summary

PropertyValue
Molecular FormulaC11H19NO6S
Molecular Weight293.34 g/mol
CAS Number2230802-48-7
Sigma Receptor Affinity (K(i))5.4 ± 0.4 nM
Selectivity (σ2/σ1)30-fold
CytotoxicitySignificant against cancer cell lines

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